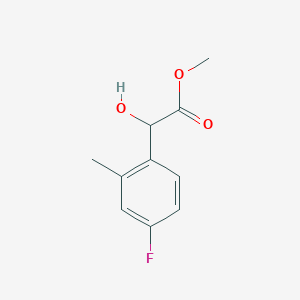

Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate

Description

Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate is a chiral ester featuring a hydroxyacetate backbone substituted with a 4-fluoro-2-methylphenyl group. The compound’s α-hydroxy ester moiety and aromatic substituents make it relevant in pharmaceutical and organic synthesis contexts, particularly where stereochemical control is critical. For instance, racemization during purification (e.g., silica gel chromatography) is a known issue for similar α-hydroxy esters due to the acidic proton α to the ester group .

Properties

IUPAC Name |

methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,9,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSFSIIONJHLPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178582 | |

| Record name | Benzeneacetic acid, 4-fluoro-α-hydroxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251222-83-9 | |

| Record name | Benzeneacetic acid, 4-fluoro-α-hydroxy-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251222-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-fluoro-α-hydroxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate typically involves the esterification of 4-fluoro-2-methylphenol with methyl 2-hydroxyacetate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-fluoro-2-methylphenyl)-2-oxoacetate.

Reduction: Formation of 2-(4-fluoro-2-methylphenyl)-2-hydroxyethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyacetate moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence molecular weight, polarity, and stability. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Fluorine and nitro substituents increase the acidity of the α-proton, raising racemization risks during synthesis or purification .

- Steric Effects : The 2-methyl group in the target compound may hinder reactivity compared to less bulky analogs (e.g., 4-fluorophenyl derivative) .

Biological Activity

Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate, with the CAS number 1251222-83-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological actions, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate can be represented as follows:

- Molecular Formula : C11H13F O3

- Molecular Weight : 220.22 g/mol

The presence of the fluoro group and the hydroxyacetate moiety contributes to its unique biological profile.

Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate exhibits its biological effects through several mechanisms:

- Target Interaction : The compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways.

- Biochemical Pathways : It influences pathways related to inflammation, cancer progression, and metabolic disorders, potentially acting as an anti-inflammatory or anticancer agent.

Anticancer Activity

Research indicates that Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis through the modulation of signaling pathways such as the MAPK/ERK pathway.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 10 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 12 | Suppression of PI3K/Akt signaling |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Cytokine | Concentration (ng/mL) | % Inhibition |

|---|---|---|

| TNF-α | 50 | 45% |

| IL-6 | 25 | 40% |

Case Studies

- Study on Lung Cancer Cells : A recent study evaluated the effects of Methyl 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetate on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, suggesting its potential as a therapeutic agent for lung cancer.

- Inflammation Model in Mice : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups, indicating its efficacy in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.